![molecular formula C17H9Cl5N2O3 B2840769 2,2,2-trichloro-1-(4-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1H-pyrrol-2-yl)-1-ethanone CAS No. 478064-45-8](/img/structure/B2840769.png)
2,2,2-trichloro-1-(4-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1H-pyrrol-2-yl)-1-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trichloro-1-(4-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1H-pyrrol-2-yl)-1-ethanone is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a trichloromethyl group, a dichlorophenyl group, and an isoxazole ring, making it a subject of interest in synthetic organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-1-(4-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1H-pyrrol-2-yl)-1-ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a Friedel-Crafts acylation reaction using 2,6-dichlorobenzoyl chloride.
Formation of the Pyrrole Ring: The pyrrole ring is formed through a Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
Final Assembly: The final step involves the coupling of the isoxazole and pyrrole intermediates with the trichloroacetyl group under appropriate conditions, such as the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the isoxazole ring, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the trichloromethyl group, converting it to a dichloromethyl or monochloromethyl group.
Substitution: Nucleophilic substitution reactions can occur at the trichloromethyl group, where nucleophiles such as amines or thiols replace one or more chlorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be employed under mild conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Dichloromethyl, monochloromethyl derivatives.
Substitution: Azido, thiol-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or modulators of biological pathways. The dichlorophenyl and isoxazole moieties are particularly interesting for their interactions with biological targets.
Medicine
Pharmaceutical research explores this compound for its potential therapeutic applications. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors involved in diseases such as cancer or inflammatory disorders.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, such as herbicides or fungicides, due to its ability to interact with biological systems.
Mechanism of Action
The mechanism of action of 2,2,2-trichloro-1-(4-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1H-pyrrol-2-yl)-1-ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The trichloromethyl group and the isoxazole ring are key to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trichloro-1-(4-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1H-pyrrol-2-yl)-1-propanone: Similar structure but with a propanone group instead of ethanone.
2,2,2-Trichloro-1-(4-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1H-pyrrol-2-yl)-1-butanone: Contains a butanone group, offering different reactivity and biological activity.
Uniqueness
The uniqueness of 2,2,2-trichloro-1-(4-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1H-pyrrol-2-yl)-1-ethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2,2,2-trichloro-1-[4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-1H-pyrrol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl5N2O3/c1-7-12(14(24-27-7)13-9(18)3-2-4-10(13)19)15(25)8-5-11(23-6-8)16(26)17(20,21)22/h2-6,23H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYQVSAKVUCJQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)C3=CNC(=C3)C(=O)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl5N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 4-(4-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanoyl)piperazine-1-carboxylate](/img/structure/B2840687.png)
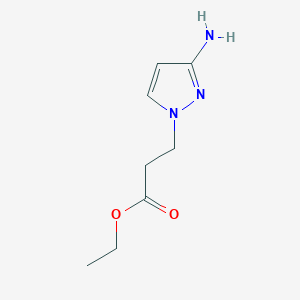
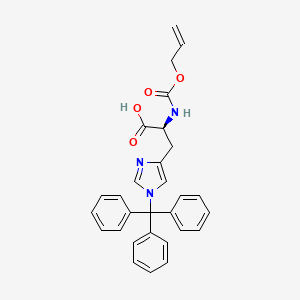
![7-Benzyl 3-tert-butyl 3,7-diazabicyclo[4.2.0]octane-3,7-dicarboxylate](/img/structure/B2840694.png)
![(2E)-1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2840696.png)
![Methyl 3-{[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2840698.png)
![2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-phenylacetamide](/img/structure/B2840699.png)
![1-[6-(Propan-2-yloxy)pyridine-3-carbonyl]-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2840700.png)
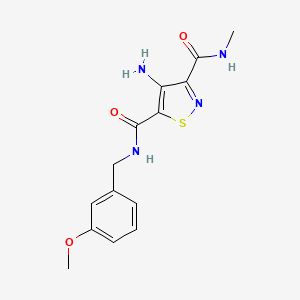
![1-[4-({[2-(furan-2-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl}methyl)phenyl]pyrrolidin-2-one](/img/structure/B2840704.png)
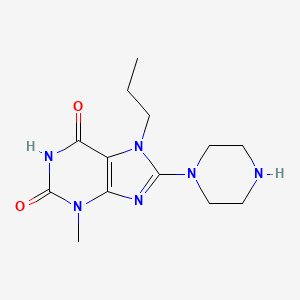
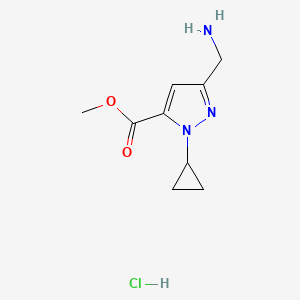
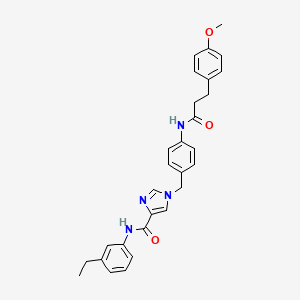
![1-{2-[(oxan-4-yl)methoxy]pyridine-4-carbonyl}-4-(propan-2-yl)piperazine](/img/structure/B2840709.png)
